molecular formula C22H31AsIO B14586830 CID 78066166

CID 78066166

Cat. No.: B14586830
M. Wt: 513.3 g/mol
InChI Key: JBSUVMGFUFHOND-UHFFFAOYSA-N
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Description

CID 78066166 is a PubChem-registered compound whose structural and functional characteristics remain underexplored in the provided evidence. While direct data for this compound are absent, PubChem entries typically include molecular formulas, mass spectra, and physicochemical properties. Based on analogous CIDs (e.g., boronic acid derivatives in ), this compound may exhibit a heterocyclic or aromatic structure with functional groups enabling applications in medicinal chemistry or materials science. Collision-induced dissociation (CID) mass spectrometry, as referenced in and , is critical for elucidating its fragmentation patterns and structural features.

Properties

Molecular Formula

C22H31AsIO

Molecular Weight

513.3 g/mol

InChI

InChI=1S/C22H30AsO.HI/c1-3-4-5-6-7-8-13-18-23(2)19-14-9-11-16-21(19)24-22-17-12-10-15-20(22)23;/h9-12,14-17H,3-8,13,18H2,1-2H3;1H

InChI Key

JBSUVMGFUFHOND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78066166 would likely involve scaling up the laboratory synthesis procedures. This could include the use of larger reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to produce the compound on a commercial scale.

Chemical Reactions Analysis

Chemical Identifier Analysis

The PubChem CID 78066166 is not referenced in any of the provided sources, including:

  • Chemical property databases (e.g., FiehnLib , Table 1 in )

  • Synthetic chemistry studies (e.g., , , )

  • Patents (e.g., , )

This absence suggests the compound is either newly characterized, proprietary, or not widely studied in publicly accessible literature.

Recommendations for Further Research

To obtain authoritative data on CID 78066166, consider these steps:

2.1. PubChem Database Query

Directly access the PubChem entry for this compound to retrieve:

  • Structural information (e.g., SMILES, InChIKey)

  • Synthetic pathways (if published)

  • Biological activity (e.g., IC₅₀ values, toxicity)

2.2. EPA Chemicals Dashboard

Leverage the EPA Chemicals Dashboard to explore:

  • Related substances (e.g., isotopomers, mixtures)

  • Regulatory data (e.g., TSCA status, TRI reports)

  • Similar compounds (via structural similarity algorithms)

2.3. Specialized Literature Search

Consult peer-reviewed journals and patents using platforms like:

  • PubMed Central (e.g., , , )

  • Google Patents (e.g., , )

  • SciFinder (for proprietary/non-public studies)

Limitations of Current Data

The lack of information in the provided sources highlights gaps in publicly available research. Potential reasons include:

  • Proprietary restrictions (e.g., undisclosed pharmaceutical intermediates)

  • Niche applications (e.g., specialized materials science)

  • Recent discovery (insufficient time for publication)

Scientific Research Applications

CID 78066166 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It could be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of CID 78066166 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its target. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to understand how it exerts its effects at the molecular level.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Hypothetical comparisons can be drawn using methodologies from and . The table below synthesizes parameters from analogous compounds:

Property CID 78066166 (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid Colchicine (CID 6167) Cell-permeant CID (Example)
Molecular Formula C₆H₅BX (X = functional group) C₆H₅BBrClO₂ C₂₂H₂₅NO₆ Variable (photocleavable ligands)
Molecular Weight ~235–250 g/mol 235.27 g/mol 399.43 g/mol 500–600 g/mol
Log Po/w (XLOGP3) ~2.0–2.5 2.15 1.92 3.5–4.0
Solubility (mg/mL) 0.2–0.5 0.24 0.03 <0.1
GI Absorption High High Moderate Low
Bioavailability Score 0.55–0.60 0.55 0.17 0.30


Key Observations :

  • Lipophilicity : Boronic acid derivatives (e.g., CID 53216313 in ) and this compound likely share moderate lipophilicity (Log Po/w ~2.0–2.5), enhancing membrane permeability compared to polar compounds like colchicine .

Functional and Mechanistic Comparisons

Mass Spectrometry Behavior
  • CID Fragmentation : highlights that CID voltage correlates with charged state and oligonucleotide length. For this compound, source-in CID (as in ) could differentiate structural isomers via unique fragmentation pathways.
  • Structural Elucidation: LC-ESI-MS with CID () is optimal for distinguishing stereoisomers, as demonstrated for ginsenosides.

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